molecular formula C9H14FNO4 B573839 Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- CAS No. 188897-47-4

Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-

Cat. No.: B573839
CAS No.: 188897-47-4
M. Wt: 219.212
InChI Key: XKFYURQVMXWSEK-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is a compound that features a cyclopropane ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

The synthesis of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- typically involves the reaction of 1-amino-2-fluorocyclopropane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- undergoes various chemical reactions, including:

Common reagents for these reactions include bases like sodium hydroxide, acids like TFA, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amino group, allowing for selective reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and fluorinated cyclopropane derivatives. For example:

The uniqueness of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- lies in its combination of a fluorine atom and a cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

188897-47-4

Molecular Formula

C9H14FNO4

Molecular Weight

219.212

IUPAC Name

2-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-9(6(12)13)4-5(9)10/h5H,4H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

XKFYURQVMXWSEK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CC1F)C(=O)O

Synonyms

Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-

Origin of Product

United States

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